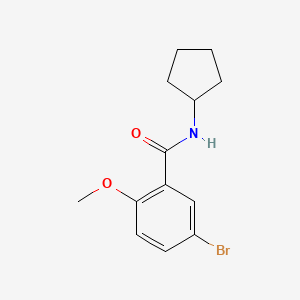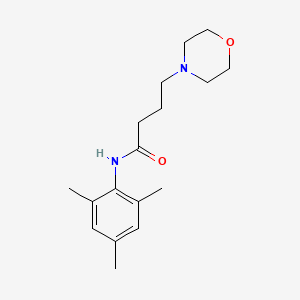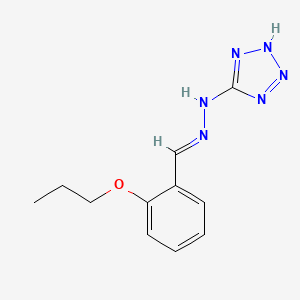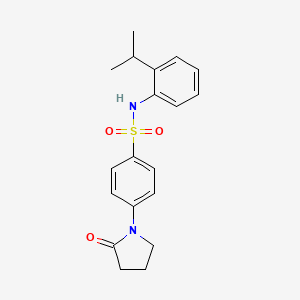
5-bromo-N-cyclopentyl-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-cyclopentyl-2-methoxybenzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The exact mechanism of action of 5-bromo-N-cyclopentyl-2-methoxybenzamide is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of various signaling pathways such as the NF-κB pathway and the MAPK pathway. It has also been suggested that it may interact with various receptors such as the TRPV1 receptor and the CB1 receptor.
Biochemical and Physiological Effects
5-bromo-N-cyclopentyl-2-methoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been shown to reduce the expression of various inflammatory mediators such as COX-2 and iNOS. Additionally, 5-bromo-N-cyclopentyl-2-methoxybenzamide has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-cyclopentyl-2-methoxybenzamide in lab experiments is its potent anti-inflammatory and analgesic properties. It has been shown to be effective in various animal models of inflammation and pain. Additionally, it has been found to have potential neuroprotective and anticancer properties.
One of the main limitations of using 5-bromo-N-cyclopentyl-2-methoxybenzamide in lab experiments is its limited solubility in aqueous solvents. This can make it difficult to administer the compound to animals or to use it in cell culture experiments. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-cyclopentyl-2-methoxybenzamide. One area of research could be to further investigate the mechanism of action of the compound. This could involve identifying the specific receptors or signaling pathways that are modulated by the compound.
Another area of research could be to investigate the potential therapeutic applications of 5-bromo-N-cyclopentyl-2-methoxybenzamide in various disease models. This could involve testing the compound in animal models of inflammation, pain, neurodegenerative diseases, and cancer.
Finally, future research could focus on developing more efficient synthesis methods for 5-bromo-N-cyclopentyl-2-methoxybenzamide. This could involve optimizing the reaction conditions or using alternative coupling agents or catalysts to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 5-bromo-N-cyclopentyl-2-methoxybenzamide involves the reaction of 5-bromo-2-methoxybenzoic acid with cyclopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 5-bromo-N-cyclopentyl-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
5-bromo-N-cyclopentyl-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory and analgesic properties in various animal models. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 5-bromo-N-cyclopentyl-2-methoxybenzamide has been found to have potential anticancer properties.
Propiedades
IUPAC Name |
5-bromo-N-cyclopentyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-17-12-7-6-9(14)8-11(12)13(16)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFFPQDYOIQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5872002.png)

![4-bromo-1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5872021.png)



![2-{[(1-naphthyloxy)acetyl]amino}benzoic acid](/img/structure/B5872058.png)


![4-[(4-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5872067.png)
![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5872075.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5872092.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5872106.png)
![2-pyridinecarbaldehyde (2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B5872109.png)